molecular formula C8H8ClF2NO B1371616 2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride CAS No. 1209894-23-4

2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride

Cat. No.: B1371616
CAS No.: 1209894-23-4
M. Wt: 207.6 g/mol
InChI Key: YAXCMTGQEHATRY-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl It is a derivative of ethanone, featuring an amino group and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with nitromethane in the presence of a base to form 3,4-difluoro-β-nitrostyrene.

    Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield 2-amino-1-(3,4-difluorophenyl)ethan-1-one.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 2-amino-1-(3,4-difluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4-difluorophenyl)ethanol hydrochloride
  • 2-Amino-1-(2,4-difluorophenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride

Uniqueness

2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-1-(3,4-difluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXCMTGQEHATRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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